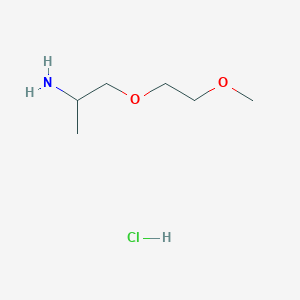
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride
Übersicht
Beschreibung
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO2 and its molecular weight is 169.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride is a chemical compound with significant potential in biological research and applications. Its structure features both amino and ether functional groups, which contribute to its biological activity. The hydrochloride form enhances its solubility, making it suitable for various biological studies, including proteomics research and enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. This compound has shown promise in:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, potentially altering metabolic pathways.
- Antimicrobial Activity : The compound may disrupt microbial cell walls and interfere with metabolic processes, providing a basis for its use in antimicrobial applications.
Case Studies and Research Findings
Recent studies have explored the applications of this compound in various contexts:
- A study highlighted its role in proteomics , where it was used to study protein interactions and identification through mass spectrometry techniques.
- Another investigation focused on its potential as a therapeutic agent , examining its interactions with specific biological targets that could lead to the development of new treatments for diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-Aminoethoxy)-2-methoxyethane | Similar amino and ether groups | Potentially lower solubility |
| 1-(3-Aminopropoxy)-2-methoxyethane | Variation in chain length | Different biological activity profile |
| 1-(4-Aminobutoxy)-2-methoxyethane | Longer alkyl chain | Enhanced lipophilicity |
These comparisons indicate that variations in chain length and branching can significantly influence solubility, reactivity, and overall biological activity.
Proteomics Research
The compound is particularly valuable in proteomics due to its ability to enhance the solubility of proteins during analysis. This capability allows researchers to conduct more effective studies on protein interactions and functions.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various enzymes makes it a candidate for drug development targeting specific diseases.
Eigenschaften
IUPAC Name |
1-(2-methoxyethoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(7)5-9-4-3-8-2;/h6H,3-5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPUNGIRVPZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















